molecular formula C15H16ClN3O3S B11402775 5-chloro-N-(3,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(3,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11402775
M. Wt: 353.8 g/mol
InChI Key: ZSFAGEMTRKMVII-UHFFFAOYSA-N
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Description

5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

    Nucleophilic substitution: Introduction of the chloro group.

    Sulfonylation: Addition of the ethanesulfonyl group.

    Amidation: Formation of the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the carboxamide or sulfonyl groups.

    Substitution: The chloro group can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while substitution of the chloro group could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

Biology

In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.

Medicine

Medicinally, compounds like this are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, antiviral, or anticancer properties.

Industry

In industry, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(ethanesulfonyl)pyrimidine-4-carboxamide
  • N-(3,4-Dimethylphenyl)-2-(ethanesulfonyl)pyrimidine-4-carboxamide

Uniqueness

The unique combination of functional groups in 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE may confer distinct biological activities or chemical reactivity compared to similar compounds. Its specific structure could result in unique interactions with biological targets or different chemical behavior under various conditions.

Properties

Molecular Formula

C15H16ClN3O3S

Molecular Weight

353.8 g/mol

IUPAC Name

5-chloro-N-(3,4-dimethylphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H16ClN3O3S/c1-4-23(21,22)15-17-8-12(16)13(19-15)14(20)18-11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3,(H,18,20)

InChI Key

ZSFAGEMTRKMVII-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)C)C)Cl

Origin of Product

United States

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